molecular formula C19H19N3O4 B5550432 2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B5550432
M. Wt: 353.4 g/mol
InChI Key: XCHJTVZRIPDDOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step organic reactions starting from basic aromatic acids, oxadiazoles, and benzoyl chlorides. One common approach for synthesizing benzamide derivatives involves starting materials like acetic acids and trimethoxybenzenes, followed by reactions with substituted benzoyl chlorides. These methods have been applied to create compounds with significant anticancer activities (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of benzamide and oxadiazole derivatives is often elucidated through X-ray diffraction studies, providing detailed insights into their crystalline forms and intermolecular interactions. For instance, studies have shown the importance of hydrogen bonding and π-π interactions in stabilizing the crystal structures of these compounds (Sharma et al., 2016).

Chemical Reactions and Properties

Benzamides and oxadiazoles undergo various chemical reactions, including ring transformations and substitutions, which can modify their chemical properties and bioactivities. These reactions are crucial for exploring their potential applications in medicinal chemistry and materials science (Gabriele et al., 2006).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystallinity, are determined through various analytical techniques. These properties are essential for understanding their stability, formulation potential, and application in different domains (Kranjc et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with biological targets, are investigated through synthetic experiments, computational studies, and biological assays. These studies help in identifying the functional capabilities and limitations of benzamide and oxadiazole derivatives for further development (Saeed et al., 2020).

Scientific Research Applications

Anticancer Properties

Research has shown the potential of compounds related to 2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in anticancer applications. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and demonstrated moderate to excellent anticancer activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers. This indicates the potential utility of these compounds in developing new anticancer therapies (Ravinaik, et al., 2021).

Antibacterial and Antioxidant Activities

Another study on related compounds explored their crystal structures and evaluated their antibacterial and antioxidant activities. The compounds showed good antibacterial activity against Staphylococcus aureus and potent antioxidant activity, highlighting their potential in developing treatments for bacterial infections and oxidative stress-related conditions (Subbulakshmi N. Karanth, et al., 2019).

Material Science Applications

In the field of materials science, new aromatic polyamides containing 1,3,4-oxadiazole or benzonitrile units were synthesized. These polymers exhibited good thermal stability and could be used to make thin flexible films with potential applications in electronics and coatings. Their ability to form films and exhibit blue fluorescence underlines their usefulness in creating new materials with specific optical properties (I. Sava, et al., 2003).

properties

IUPAC Name

2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4/c1-22(19(23)15-10-9-14(24-2)11-16(15)25-3)12-17-20-18(21-26-17)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHJTVZRIPDDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

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